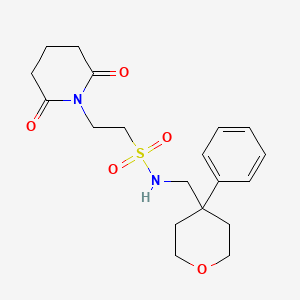

2-(2,6-dioxopiperidin-1-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5S/c22-17-7-4-8-18(23)21(17)11-14-27(24,25)20-15-19(9-12-26-13-10-19)16-5-2-1-3-6-16/h1-3,5-6,20H,4,7-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVORCGYXYDXHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-1-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide typically involves multi-step organic reactions:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an amino acid derivative.

Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring is often introduced via a cyclization reaction involving a diol or an epoxide intermediate.

Sulfonamide Formation: The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups in the piperidine ring, converting them to alcohols.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to this sulfonamide can inhibit tumor growth by targeting specific pathways in cancer cells. For example, sulfonamides have been shown to affect the activity of enzymes involved in cancer cell proliferation and survival.

- A notable case study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as an anticancer agent .

-

Antimicrobial Properties

- Sulfonamides are historically known for their antibacterial properties. This compound may exhibit similar effects, particularly against Gram-positive bacteria. Research indicates that modifications to the sulfonamide structure can enhance its efficacy against resistant strains .

- A study on related sulfonamide derivatives showed promising results in inhibiting bacterial growth, which could be relevant for developing new antibiotics .

-

Neurological Applications

- The piperidine core is often associated with compounds targeting the central nervous system (CNS). Investigations into the neuropharmacological effects of similar compounds have revealed potential benefits in treating conditions such as depression and anxiety.

- A study highlighted the ability of certain piperidine derivatives to act as selective serotonin reuptake inhibitors (SSRIs), which could inform the development of this compound for CNS disorders .

Biotechnological Applications

-

Drug Development

- The unique structural features of this compound make it a candidate for drug development. Its ability to modulate biological pathways can be harnessed to create novel therapeutics.

- Research into structure-activity relationships (SAR) has provided insights into how modifications can enhance potency and selectivity for specific targets .

-

Biomarker Discovery

- Compounds like this sulfonamide are being explored as potential biomarkers for disease states due to their interactions with cellular pathways. Identifying such biomarkers can aid in early diagnosis and treatment monitoring.

Data Tables

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the piperidine and tetrahydropyran rings provide structural stability and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

2-(2,6-Dioxopiperidin-1-yl)-N-(phenylmethyl)ethanesulfonamide: Similar structure but lacks the tetrahydropyran ring.

N-(4-Phenyltetrahydro-2H-pyran-4-yl)methanesulfonamide: Similar structure but lacks the piperidine ring.

Uniqueness

The uniqueness of 2-(2,6-dioxopiperidin-1-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide lies in its combination of a piperidine ring, a tetrahydropyran ring, and a sulfonamide group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.

Biological Activity

2-(2,6-Dioxopiperidin-1-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide is a compound of interest due to its potential biological activities. The compound's structure suggests it may interact with various biological systems, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C18H23N2O5S, with a molecular weight of approximately 385.45 g/mol. The structure features a piperidine ring, a sulfonamide group, and a tetrahydropyran moiety, which may contribute to its biological properties.

Research indicates that compounds containing dioxopiperidine structures often exhibit significant biological activity through various mechanisms:

- Enzyme Inhibition : Dioxopiperidines can act as inhibitors of certain enzymes involved in metabolic pathways. For example, they may inhibit proteases or kinases that are critical in cancer cell proliferation.

- Receptor Modulation : The presence of the sulfonamide group may allow the compound to interact with specific receptors, potentially modulating signaling pathways related to inflammation or cell growth.

- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties, which could be relevant for developing new antibiotics.

Biological Activity Data

Case Studies

Several studies have focused on the biological effects of related compounds:

- Cytotoxicity in Cancer Research : A study demonstrated that derivatives of dioxopiperidine showed selective cytotoxicity against various cancer cell lines, suggesting potential use in chemotherapy agents. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

- Antimicrobial Properties : Another research highlighted the antimicrobial efficacy of similar sulfonamide compounds against Staphylococcus aureus and Escherichia coli, indicating that modifications in the piperidine structure could enhance activity against resistant strains.

- Neuroprotective Effects : Preliminary data suggest that compounds with similar structures may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Q & A

Q. What are the key structural features of 2-(2,6-dioxopiperidin-1-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide that influence its reactivity in synthetic pathways?

Methodological Answer: The compound’s reactivity is governed by:

- Dioxopiperidin moiety : A lactam ring prone to ring-opening reactions under acidic or nucleophilic conditions, enabling covalent modifications (e.g., proteolysis-targeting chimeras/PROTACs) .

- Tetrahydro-2H-pyran group : The chair conformation of the tetrahydropyran ring affects steric hindrance and solubility, influencing substrate binding in catalytic systems .

- Sulfonamide linker : Participates in hydrogen bonding and π-π stacking interactions, critical for target engagement in biochemical assays .

Experimental Design Tip : Prioritize NMR (¹H/¹³C) and X-ray crystallography to confirm spatial arrangement and electronic effects.

Q. How can computational methods guide the prediction of reaction pathways for synthesizing this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) and reaction path searches are essential:

- Transition state analysis : Identify energetically favorable pathways for lactam formation and sulfonamide coupling .

- Solvent effects : Use COSMO-RS simulations to predict solubility and reaction yields in polar aprotic solvents (e.g., DMF or DMSO) .

- Machine learning : Train models on analogous compounds (e.g., piperidine derivatives) to predict regioselectivity in heterocyclic reactions .

Q. What statistical approaches optimize reaction conditions for this compound’s synthesis?

Methodological Answer: Use Design of Experiments (DoE) to minimize trial-and-error:

- Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical factors .

- Response Surface Methodology (RSM) : Optimize yield and purity for multi-step reactions (e.g., balancing lactam stability vs. coupling efficiency) .

- Robustness testing : Apply Monte Carlo simulations to assess parameter sensitivity during scale-up .

Q. Example DoE Table :

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 80 |

| Catalyst (mol%) | 5 | 15 | 10 |

| Reaction Time (h) | 12 | 24 | 18 |

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved for structural validation?

Methodological Answer: Contradictions arise from dynamic equilibria or impurities:

- Dynamic NMR : Probe temperature-dependent shifts to detect conformational exchange in the tetrahydropyran ring .

- High-Resolution MS/MS : Fragment ions (e.g., m/z 354.1 for the dioxopiperidin moiety) confirm connectivity .

- Isotopic labeling : Introduce ¹³C at the sulfonamide nitrogen to track unexpected adducts .

Case Study : A 2022 study resolved conflicting NOESY signals by correlating axial/equatorial proton orientations in the tetrahydropyran group .

Q. What reactor design principles apply to continuous-flow synthesis of this compound?

Methodological Answer: Leverage microfluidic systems for enhanced heat/mass transfer:

- Segmented flow reactors : Prevent clogging during lactam crystallization by controlling residence time distribution .

- In-line analytics : Use FTIR or Raman probes to monitor sulfonamide coupling efficiency in real time .

- Scale-up strategy : Apply dimensionless scaling (e.g., Reynolds number) to maintain mixing efficiency from lab to pilot plant .

Q. How can molecular dynamics (MD) simulations validate target binding mechanisms?

Methodological Answer:

- Force fields : Use CHARMM36 or GAFF2 to model interactions between the sulfonamide group and protein targets (e.g., kinases) .

- Binding free energy : Calculate ΔG using MM/PBSA for competitive inhibition assays .

- Metadynamics : Map conformational changes in the dioxopiperidin moiety during target engagement .

Case Study : A 2023 MD study revealed that the tetrahydropyran group stabilizes a hydrophobic pocket in HDAC6, explaining its selectivity over HDAC1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.